![molecular formula C24H25NO2S B2831956 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one CAS No. 1795450-85-9](/img/structure/B2831956.png)

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

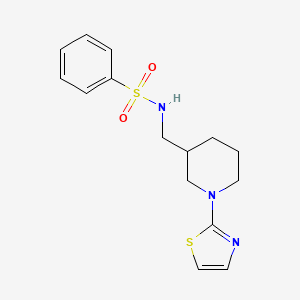

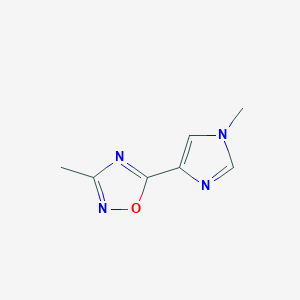

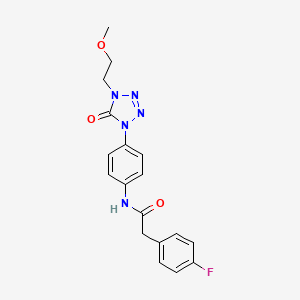

The compound “1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one” is a complex organic molecule that contains a furan ring, a thiazepan ring, and a diphenylpropanone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur . Diphenylpropanone (also known as benzyl phenyl ketone) is an organic compound containing a ketone group attached to a benzyl group and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, the thiazepan ring is non-aromatic and may adopt a chair or boat conformation, and the diphenylpropanone group would add additional planar aromatic rings .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The furan ring can undergo electrophilic aromatic substitution . The thiazepan ring has an amine group that can participate in reactions like alkylation, acylation, and nucleophilic substitution . The carbonyl group in the diphenylpropanone part can undergo reactions typical of ketones, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, compounds containing furan rings are polar and can participate in pi stacking due to their aromaticity . The presence of the thiazepan ring and the diphenylpropanone group would also influence the compound’s properties .Applications De Recherche Scientifique

Green Chemistry and Biomass Conversion

The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one involves a novel approach that integrates biomass catalytic conversion with organic synthesis techniques . Here’s how it works:

Biocatalysis and (S)-1-(Furan-2-yl)propan-1-ol Production

Researchers have explored bioreduction using Lactobacillus paracasei BD101 to efficiently produce (S)-1-(furan-2-yl)propan-1-ol from the precursor compound . This biocatalytic approach holds promise for large-scale production of valuable chiral intermediates.

Fluorescent Detection Applications

The compound’s unique structure makes it suitable for fluorescent detection. Researchers have investigated its interactions with other molecules, revealing potential applications in biosensing and analytical chemistry .

Herbicidal Activity

Novel derivatives of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one have been evaluated for herbicidal activity. Compound 6d exhibited good inhibition against target weeds, emphasizing its potential in agricultural applications .

Antibacterial and Antimicrobial Properties

While not directly studied for this compound, related furan derivatives have shown antimicrobial activity. Researchers continue to explore its potential in combating bacterial infections .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to inhibit the growth of gram-positive bacteria .

Biochemical Pathways

Furan-containing compounds have been known to exhibit a broad spectrum of biological activities .

Pharmacokinetics

The smaller oxygen atom in furan results in a planar conjugated backbone with negligible torsion, which could potentially influence its pharmacokinetic properties .

Result of Action

Furan derivatives have been reported to have remarkable therapeutic efficacy .

Propriétés

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c26-24(25-14-13-23(28-17-15-25)22-12-7-16-27-22)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,16,21,23H,13-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVDPMBHZNBKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)

![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)

![3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2831887.png)

![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)

![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)